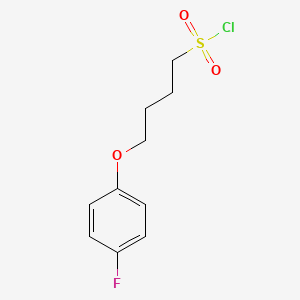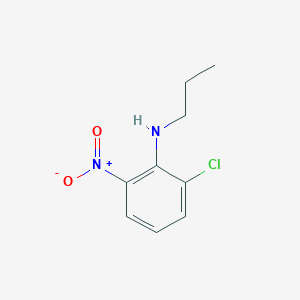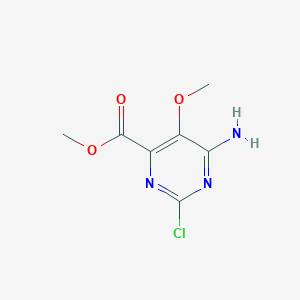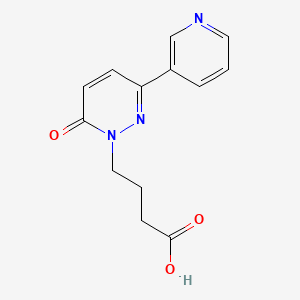
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride
Descripción general
Descripción
“4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H12ClFO3S and a molecular weight of 266.72 . It is used for research purposes .
Synthesis Analysis
The synthesis of sulfonyl chlorides like “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” can be achieved through various methods. One such method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and offers high yields .Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like “4-(4-Fluorophenoxy)butane-1-sulfonyl chloride” are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Aplicaciones Científicas De Investigación
Synthesis of Sulfonyl Fluorides
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride: is a key intermediate in the synthesis of sulfonyl fluorides, which are valuable in biology and pharmaceuticals due to their stability-reactivity balance. These compounds can selectively interact with amino acids or proteins, making them useful as covalent probes in chemical biology .
Development of Protease Inhibitors
The compound’s ability to transform into sulfonyl fluorides makes it instrumental in developing protease inhibitors. These inhibitors target active-site amino acid residues, inactivating enzymes involved in various diseases .
Creation of Diagnostic Biomarkers
In medical diagnostics, the transformation of 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride into sulfonyl fluorides can lead to the development of 18F-labelled biomarkers for positron emission tomography (PET), aiding in the detection and monitoring of diseases .
Antibacterial Agents
Research suggests that sulfonyl fluorides derived from this compound could be effective against Gram-negative bacteria, potentially leading to new antibacterial treatments .
Chemical Biology Research
The compound serves as a precursor for molecules used in chemical biology to study protein functions and interactions, due to its ability to form stable covalent bonds with specific amino acids .
Organic Synthesis
In organic chemistry, 4-(4-Fluorophenoxy)butane-1-sulfonyl chloride is used to introduce the sulfonyl functional group into organic molecules, which is a crucial step in synthesizing a wide range of chemical compounds .
Material Science
The sulfonyl group derived from this compound can be used to modify surface properties of materials, leading to applications in creating specialized coatings and additives .
Pharmaceutical Manufacturing
As a building block in pharmaceutical manufacturing, it can be used to synthesize various drug molecules, especially those requiring a sulfonyl group for their pharmacological activity .
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIGBMOWDWBZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)





![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)

![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)
![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)
![(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1454610.png)

